molecular formula C9H10BrNO2 B3277986 2-[(4-Bromo-2-methylphenyl)amino]acetic acid CAS No. 66947-37-3

2-[(4-Bromo-2-methylphenyl)amino]acetic acid

Cat. No.: B3277986
CAS No.: 66947-37-3
M. Wt: 244.08 g/mol
InChI Key: VLQCUVXTNBDRRF-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-methylphenyl)amino]acetic acid is an organic compound with the molecular formula C9H10BrNO2 This compound is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-2-methylphenyl)amino]acetic acid typically involves the reaction of 4-bromo-2-methylaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-bromo-2-methylaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 2-[(2-methylphenyl)amino]acetic acid.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl or amino groups, to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with carboxylic acid groups.

    Reduction: Formation of 2-[(2-methylphenyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromo-2-methylphenyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-methylphenyl)amino]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino acetic acid moiety can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 2-[(4-Chloro-2-methylphenyl)amino]acetic acid
  • 2-[(4-Fluoro-2-methylphenyl)amino]acetic acid
  • 2-[(4-Iodo-2-methylphenyl)amino]acetic acid

Comparison:

  • Uniqueness: The presence of the bromine atom in 2-[(4-Bromo-2-methylphenyl)amino]acetic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo counterparts. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
  • Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making this compound a versatile intermediate for further functionalization.

Properties

IUPAC Name

2-(4-bromo-2-methylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-4-7(10)2-3-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCUVXTNBDRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299759
Record name N-(4-Bromo-2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66947-37-3
Record name N-(4-Bromo-2-methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66947-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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